2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide (CAS 941988-84-7) is a synthetic thiazole-4-carboxamide derivative bearing a 4-chlorophenyl urea moiety at the 2-position and an N-(2-methoxyethyl) amide side chain. Its molecular formula is C₁₄H₁₅ClN₄O₃S, with a molecular weight of 354.8 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 121 Ų.

Molecular Formula C14H15ClN4O3S
Molecular Weight 354.81
CAS No. 941988-84-7
Cat. No. B2500197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide
CAS941988-84-7
Molecular FormulaC14H15ClN4O3S
Molecular Weight354.81
Structural Identifiers
SMILESCOCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN4O3S/c1-22-7-6-16-12(20)11-8-23-14(18-11)19-13(21)17-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H2,17,18,19,21)
InChIKeyXCKRIQDUQOBPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide (CAS 941988-84-7) – A Strategic c-Met-Targeted Research Compound


2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide (CAS 941988-84-7) is a synthetic thiazole-4-carboxamide derivative bearing a 4-chlorophenyl urea moiety at the 2-position and an N-(2-methoxyethyl) amide side chain. Its molecular formula is C₁₄H₁₅ClN₄O₃S, with a molecular weight of 354.8 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 121 Ų [1]. The compound belongs to a validated class of thiazole-based kinase inhibitors structurally related to potent, sub-nanomolar c-Met inhibitors [2], positioning it as a research tool for oncology-focused kinase profiling and SAR expansion.

Why 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide Cannot Be Replaced by Common Thiazole–Urea Analogs


Minor structural alterations in the thiazole-4-carboxamide ureido series profoundly influence kinase binding, cellular potency, and physicochemical properties. The 4-chlorophenyl group in this compound provides distinct electronic and steric features compared to phenyl, p-tolyl, or m-tolyl analogs. Replacement of chlorine with a methyl group (p-tolyl derivative) reduces halogen-bonding capacity and can abrogate critical hinge-region interactions required for c-Met kinase engagement [1]. Similarly, modification of the N-(2-methoxyethyl) side chain to more lipophilic or sterically hindered amines can alter solubility, metabolic stability, and off-target liability, as demonstrated in systematic SAR campaigns on the thiazole carboxamide scaffold [1]. Generic substitution without experimental validation risks loss of target potency and introduces unpredictable selectivity profiles.

Quantitative Evidence Differentiating 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide for Scientific Selection


Physicochemical Differentiation: Lipophilicity Advantage of the 4-Chlorophenyl Moiety Over Phenyl and p-Tolyl Analogs

The target compound has a computed XLogP3 of 1.9, a TPSA of 121 Ų, and a molecular weight of 354.8 g/mol [1]. In contrast, the non-chlorinated phenyl analog (N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide) is estimated to have an XLogP3 of approximately 1.5, while the p-tolyl analog (N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide) is estimated at approximately 2.2. The 4-chlorophenyl derivative occupies an intermediate lipophilicity window (ΔXLogP3 ≈ +0.4 vs phenyl; −0.3 vs p-tolyl) that is often optimal for balancing membrane permeability and aqueous solubility in kinase inhibitor lead optimization [2].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Halogen Bonding Potential of the 4-Chlorophenyl Urea in c-Met Kinase Hinge Binding

The 4-chlorophenyl urea moiety can act as a halogen-bond donor to backbone carbonyl oxygens in the c-Met hinge region, a favorable interaction that is structurally impossible for p-tolyl (CH₃) or unsubstituted phenyl analogs. SAR studies on thiazole-4-carboxamide c-Met inhibitors demonstrate that halogen substitution at the 4-position of the phenylurea consistently improves enzyme inhibitory potency, with observed IC₅₀ shifts from micromolar to sub-nanomolar range across multiple compound series [1]. Although direct biochemical IC₅₀ data for CAS 941988-84-7 have not been published, the conserved scaffold architecture predicts retention of this halogen-bonding advantage over non-halogenated comparators.

Halogen bonding Kinase hinge binder c-Met inhibitor SAR

Metabolic Stability Advantage of the N-(2-Methoxyethyl) Amide Side Chain Over Lipophilic Amine Analogs

The N-(2-methoxyethyl) substituent introduces a polar, hydrogen-bond-accepting ether that improves aqueous solubility and is expected to reduce oxidative metabolism relative to more lipophilic, saturated alkyl amine side chains (e.g., cyclohexylmethyl, benzyl, or 4-chlorobenzyl) commonly found in thiazole carboxamide analogs [1][2]. In systematic SAR studies of the thiazole carboxamide scaffold, compounds bearing N-(2-methoxyethyl) groups consistently demonstrated higher solubility and lower predicted hepatic clearance than their N-cyclohexylmethyl or N-benzyl counterparts [1]. While experimental microsomal stability data for CAS 941988-84-7 are unavailable, the structural precedent supports a favorable metabolic profile.

Metabolic stability Microsomal clearance Kinase inhibitor pharmacokinetics

High-Impact Application Scenarios for 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide (CAS 941988-84-7)


c-Met-Dependent Cancer Cell Line Panel Screening for Antiproliferative Activity

Utilize this compound as a starting point for testing antiproliferative effects against c-Met-amplified cancer cell lines (e.g., MKN-45, EBC-1, Hs746T). Its 4-chlorophenyl urea moiety enables halogen-bond-mediated kinase engagement, while the 2-methoxyethyl side chain provides adequate solubility for cell-based assays [1][2]. Comparative testing against the phenyl and p-tolyl analogs can validate the superior cellular potency predicted from scaffold SAR.

Kinase Selectivity Profiling Against a Broad Panel of Receptor Tyrosine Kinases

Profile CAS 941988-84-7 against a panel including c-Met, VEGFR-2, Axl, and c-Kit to assess selectivity. The 4-chlorophenyl group may contribute to off-target discrimination via halogen bonding, a feature that can be compared head-to-head with the non-halogenated phenyl analog to quantify selectivity improvements [1].

Physicochemical Optimization for Oral Bioavailability: LogP-Driven Lead Selection

With an XLogP3 of 1.9 and TPSA of 121 Ų [2], this compound sits within the optimal property space for oral absorption. Use it as a reference for balancing lipophilicity when exploring SAR on the urea aryl ring or amide side chain, avoiding the suboptimal permeability of the phenyl analog (XLogP3 ~1.5) and the excessive lipophilicity of the p-tolyl analog [1].

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